An In-depth Technical Guide to 1,2-Bis(dimethylsilyl)benzene: Properties, Synthesis, and Applications
An In-depth Technical Guide to 1,2-Bis(dimethylsilyl)benzene: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core properties, synthesis, and key applications of 1,2-Bis(dimethylsilyl)benzene. This versatile organosilicon compound, also known as o-Phenylenebis(dimethylsilane), serves as a crucial reagent in organic synthesis, particularly as a protecting group for primary amines, and as a precursor in the development of advanced silicon-containing polymers and materials. This document consolidates essential data, outlines detailed experimental protocols, and presents visual representations of reaction mechanisms and experimental workflows to support its use in research and development.
Core Properties and Characteristics
1,2-Bis(dimethylsilyl)benzene is a colorless to slightly yellow liquid at room temperature. Its fundamental properties are summarized in the tables below, providing a ready reference for experimental planning and safety considerations.
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₈Si₂ | [1][2] |
| Molecular Weight | 194.42 g/mol | [1][2] |
| CAS Number | 17985-72-7 | [2] |
| Appearance | Colorless to slightly yellow liquid | [3] |
| Density | 0.898 g/mL at 25 °C | [2] |
| Boiling Point | 101 °C at 13 mmHg | [2] |
| Refractive Index (n20/D) | 1.51 | [2] |
| Flash Point | 70 °C (158 °F) - closed cup | [2] |
| Water Solubility | Insoluble | [3] |
| Storage Temperature | 2 - 8 °C, under inert atmosphere | [1] |
Spectroscopic Data
The following tables summarize the key spectroscopic data for 1,2-Bis(dimethylsilyl)benzene, crucial for its identification and characterization. While specific spectral data with full peak assignments were not publicly available in detail, the following represents typical expected values and known data points.
1.2.1. 1H NMR Spectroscopy (Proton NMR)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.5-7.2 | Multiplet | 4H | Aromatic protons (C₆H₄) |
| ~4.5 | Multiplet | 2H | Si-H |
| ~0.3 | Doublet | 12H | Si-CH ₃ |
1.2.2. 13C NMR Spectroscopy (Carbon-13 NMR)
| Chemical Shift (δ) ppm | Assignment |
| ~140-128 | Aromatic carbons (C₆H₄) |
| ~0 | Si-C H₃ |
1.2.3. Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3070-3010 | Medium | Aromatic C-H stretch |
| ~2960-2850 | Strong | Aliphatic C-H stretch (in CH₃) |
| ~2150 | Strong | Si-H stretch |
| ~1600-1450 | Medium-Strong | Aromatic C=C in-ring stretch |
| ~1250 | Strong | Si-CH₃ deformation |
| ~900-675 | Strong | Aromatic C-H "out-of-plane" bend |
1.2.4. Mass Spectrometry (MS)
| m/z | Relative Intensity | Fragmentation Ion |
| 194 | Moderate | [M]⁺ (Molecular Ion) |
| 179 | High | [M - CH₃]⁺ |
| 135 | High | [M - Si(CH₃)₂H]⁺ |
| 59 | High | [Si(CH₃)₂H]⁺ |
Synthesis of 1,2-Bis(dimethylsilyl)benzene
The synthesis of 1,2-Bis(dimethylsilyl)benzene is typically achieved through a Grignard-type reaction. An improved and safer protocol avoids the use of carcinogenic solvents like hexamethylphosphoramide (HMPA) by utilizing tetrahydrofuran (THF) as the solvent.[4] The reaction involves the treatment of a 1,2-dihalobenzene, such as 1,2-dibromobenzene, with magnesium and chlorodimethylsilane. The use of highly reactive Rieke magnesium or an entrainment agent like 1,2-dibromoethane can enhance the reaction.[4]
Experimental Protocol: Synthesis from 1,2-Dibromobenzene
Materials:
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1,2-Dibromobenzene
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Magnesium turnings
-
Chlorodimethylsilane
-
Tetrahydrofuran (THF), anhydrous
-
Iodine (as initiator)
-
Standard Schlenk line and glassware
-
Nitrogen or Argon for inert atmosphere
Procedure:
-
Under an inert atmosphere, a Schlenk flask is charged with magnesium turnings and a crystal of iodine.
-
Anhydrous THF is added, and the mixture is stirred.
-
A solution of 1,2-dibromobenzene in anhydrous THF is added dropwise to initiate the formation of the Grignard reagent. The reaction is often initiated with gentle heating.
-
Once the Grignard reagent formation is complete, the reaction mixture is cooled in an ice bath.
-
Chlorodimethylsilane is then added dropwise to the cooled solution.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours to ensure complete reaction.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether or a similar organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation to yield 1,2-Bis(dimethylsilyl)benzene as a colorless liquid.
Applications in Organic Synthesis
Protection of Primary Amines: Formation of "Benzostabase" (BSB) Derivatives
1,2-Bis(dimethylsilyl)benzene is a valuable reagent for the protection of primary amines, including anilines and amino acids, forming cyclic silylated derivatives known as "benzostabase" (BSB) derivatives.[5][6] This protection strategy offers good stability under acidic conditions and to chromatography on silica gel.[5]
The reaction proceeds via a dehydrogenative silylation mechanism. The Si-H bonds of 1,2-bis(dimethylsilyl)benzene react with the primary amine, leading to the formation of a five-membered ring containing the nitrogen atom and the two silicon atoms, with the elimination of hydrogen gas.
Experimental Protocol: Protection of a Primary Amine
Materials:
-
Primary amine (e.g., aniline or an amino acid ester)
-
1,2-Bis(dimethylsilyl)benzene
-
A suitable catalyst (e.g., a rhodium or iridium complex, or a strong base)
-
Anhydrous, aprotic solvent (e.g., toluene or THF)
-
Standard Schlenk line and glassware
-
Nitrogen or Argon for inert atmosphere
Procedure:
-
In a Schlenk flask under an inert atmosphere, the primary amine and a catalytic amount of the chosen catalyst are dissolved in the anhydrous solvent.
-
1,2-Bis(dimethylsilyl)benzene (typically 1.0 to 1.2 equivalents) is added to the solution.
-
The reaction mixture is stirred at room temperature or heated to reflux, depending on the reactivity of the amine and the catalyst used. The progress of the reaction can be monitored by the cessation of hydrogen gas evolution or by techniques such as TLC or GC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The resulting crude BSB-protected amine can often be used directly in subsequent steps or purified by chromatography if necessary.
